molecular formula C12H17ClFN B1381112 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride CAS No. 1803593-58-9

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride

Cat. No.: B1381112
CAS No.: 1803593-58-9
M. Wt: 229.72 g/mol
InChI Key: JICNOLAAIRUKMP-UHFFFAOYSA-N
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Description

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN It is a piperidine derivative, characterized by the presence of a fluorine atom and a methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)piperidine hydrochloride
  • 4-(4-Methoxyphenyl)piperidine hydrochloride
  • 4-(Fluoromethyl)piperidine hydrochloride

Comparison: Compared to its analogs, 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .

Properties

IUPAC Name

4-fluoro-4-(4-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNOLAAIRUKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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